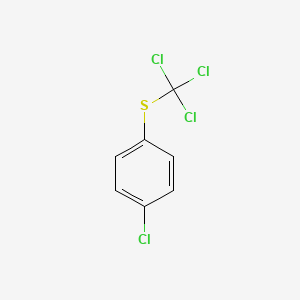
5-(3,5-Dimethylphenyl)pyridin-2-amine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dimethylphenyl)pyridin-2-amine, often abbreviated as 5-DMPPA, is a synthetic organic chemical compound with a molecular formula of C11H13N. This compound is a heterocyclic amine which is primarily used in scientific research and lab experiments, and is known for its ability to interact with various biological and biochemical systems. In
科学的研究の応用
5-DMPPA has a wide range of scientific research applications. It has been used in studies of its interaction with various biological and biochemical systems, including its ability to act as an agonist for the serotonin 5-HT1A receptor. It has also been used in studies of its ability to modulate the activity of the GABA-A receptor, as well as its ability to act as an agonist for the sigma-1 receptor. Additionally, it has been used in studies of its ability to modulate the activity of the dopamine D2 receptor and its ability to interact with the opioid receptor.
作用機序
The mechanism of action of 5-DMPPA is not fully understood. However, it is believed to act as an agonist for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other emotional states. Additionally, it is believed to act as an agonist for the sigma-1 receptor, which is involved in the regulation of cellular stress responses. Furthermore, it is believed to act as an agonist for the GABA-A receptor, which is involved in the regulation of neuronal excitability. Finally, it is believed to interact with the opioid receptor, which is involved in the regulation of pain perception and reward pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMPPA are not fully understood. However, it is believed to act as an agonist for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other emotional states. Additionally, it is believed to act as an agonist for the sigma-1 receptor, which is involved in the regulation of cellular stress responses. Furthermore, it is believed to act as an agonist for the GABA-A receptor, which is involved in the regulation of neuronal excitability. Finally, it is believed to interact with the opioid receptor, which is involved in the regulation of pain perception and reward pathways.
実験室実験の利点と制限
5-DMPPA has several advantages and limitations when used in lab experiments. The main advantage of using 5-DMPPA is its ability to interact with various biological and biochemical systems, which makes it a useful tool in scientific research. Additionally, it is relatively easy and inexpensive to synthesize, making it a cost-effective option for lab experiments. However, one limitation of using 5-DMPPA is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations. Additionally, it is not approved for human use, so it should only be used in lab experiments.
将来の方向性
There are many potential future directions for the use of 5-DMPPA in scientific research. One potential direction is to further investigate its interaction with the serotonin 5-HT1A receptor, as this could lead to new treatments for mood and anxiety disorders. Additionally, further research could be done on its ability to modulate the activity of the GABA-A receptor, as this could lead to new treatments for neurological disorders. Finally, further research could be done on its ability to interact with the opioid receptor, as this could lead to new treatments for pain management.
合成法
The synthesis of 5-DMPPA can be achieved through a variety of methods. A typical synthesis method involves the reaction of 3,5-dimethylphenylacetonitrile with 2-chloropyridine in the presence of a base, such as potassium tert-butoxide or sodium hydroxide. This reaction produces the desired 5-DMPPA product in high yields. Other methods of synthesis include the reaction of 3,5-dimethylphenylacetonitrile with 2-ethylpyridine or 2-methylpyridine in the presence of a base.
特性
IUPAC Name |
5-(3,5-dimethylphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-5-10(2)7-12(6-9)11-3-4-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSCCTXHONDMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CN=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 97%](/img/structure/B6330729.png)
![[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 98%](/img/structure/B6330732.png)











